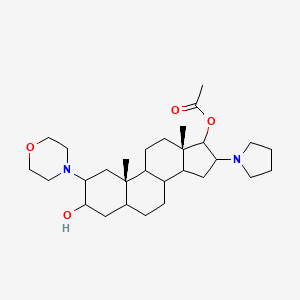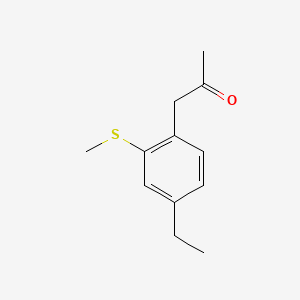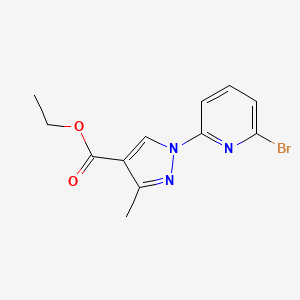
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and an ethyl group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one typically involves the bromination of 1-(3-bromo-4-ethylphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one can be compared with other brominated ketones, such as:
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar structure but with different substitution patterns on the phenyl ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of an ethyl group, leading to different chemical properties and reactivity.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Features methyl groups instead of bromine atoms, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C11H12Br2O |
|---|---|
Molekulargewicht |
320.02 g/mol |
IUPAC-Name |
1-bromo-1-(3-bromo-4-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Br2O/c1-3-8-4-5-9(6-10(8)12)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
RQJSWZARBUVIFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C(C(=O)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid](/img/structure/B14046726.png)



![Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate](/img/structure/B14046753.png)


![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)


![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)



